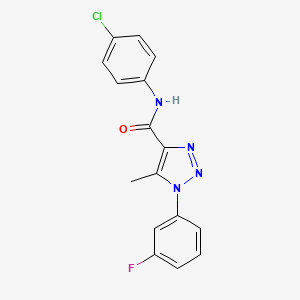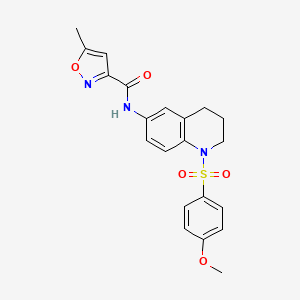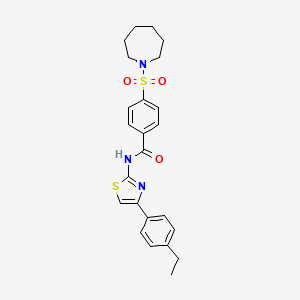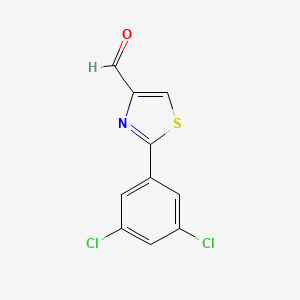![molecular formula C18H21N3OS B2428817 1-(7,8-ジヒドロピリド[4,3-d]ピリミジン-6(5H)-イル)-2-(4-(イソプロピルチオ)フェニル)エタノン CAS No. 1797183-73-3](/img/structure/B2428817.png)
1-(7,8-ジヒドロピリド[4,3-d]ピリミジン-6(5H)-イル)-2-(4-(イソプロピルチオ)フェニル)エタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone is a complex organic compound. Its structure comprises a dihydropyridopyrimidinyl group linked to a phenylethanone moiety with an isopropylthio substitution. The compound's unique arrangement confers specific properties that make it valuable in various scientific and industrial applications.
科学的研究の応用
Chemistry
Synthetic Intermediates: : Valuable in constructing more complex molecules.
Analytical Chemistry: : Used as a standard in various assays.
Biology
Enzyme Inhibitors: : Potential inhibitor of specific enzymes due to its structural mimicry.
Binding Studies: : Utilized in binding assays to explore protein-ligand interactions.
Medicine
Drug Design: : Possible applications in designing drugs targeting specific biological pathways.
Therapeutic Agents: : Exploration as a potential therapeutic agent due to its biological activity.
Industry
Materials Science: : Used in creating polymers and other advanced materials.
Catalysis: : Acts as a catalyst or catalyst precursor in various industrial reactions.
準備方法
Synthetic Routes and Reaction Conditions
To synthesize 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone, several synthetic strategies can be employed:
Starting Materials: : Key precursors include 7,8-dihydropyrido[4,3-d]pyrimidine and 4-(isopropylthio)benzaldehyde.
Reactions
Nucleophilic Substitution: : The pyrido[4,3-d]pyrimidine ring may undergo nucleophilic substitution reactions with suitable halides.
Ketone Formation: : Aldehyde condensation or acylation reactions to introduce the ethanone moiety.
Sulfur Substitution: : Introducing the isopropylthio group via thiolation reactions.
Conditions: : Reactions typically require anhydrous conditions, catalysts (e.g., acids or bases), and controlled temperatures.
Industrial Production Methods
Scaling the synthesis to industrial levels demands optimization:
Batch Reactors: : Initial syntheses are often conducted in batch reactors where conditions can be meticulously controlled.
Flow Chemistry: : Continuous flow methods can be employed for better efficiency and scalability.
Catalysts and Solvents: : Selection of appropriate catalysts and solvents to optimize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation at the sulfur atom or the dihydropyridine ring.
Reduction: : Reduction reactions can target the ethanone group or the pyrimidine ring.
Substitution: : Halide or nucleophilic substitution reactions at various positions on the compound.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Catalysts: : Palladium on carbon, Raney nickel.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfonates.
Reduction Products: : Alcohols, amines.
Substitution Products: : Variants with different functional groups replacing original substituents.
作用機序
Effects and Pathways
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-(isopropylthio)phenyl)ethanone exerts its effects through multiple pathways:
Molecular Targets: : Binding to enzymes, receptors, or other proteins.
Pathways: : Modulating biochemical pathways involving oxidative stress, signal transduction, and gene expression.
類似化合物との比較
Unique Aspects
The compound's unique structure—combining a dihydropyridopyrimidine ring with a phenylethanone moiety and an isopropylthio group—sets it apart from other compounds in the same category.
Similar Compounds
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenylethanone: : Lacks the isopropylthio group.
2-(4-(methylthio)phenyl)-1-ethanone: : Similar but with a simpler thio substitution.
Pyrido[4,3-d]pyrimidin-6(5H)-ones: : Variants with different substituents.
This compound’s distinctive features and versatile applications make it a significant subject of study in various scientific fields.
特性
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-13(2)23-16-5-3-14(4-6-16)9-18(22)21-8-7-17-15(11-21)10-19-12-20-17/h3-6,10,12-13H,7-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTUGLGRKPXZDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione](/img/new.no-structure.jpg)



![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2428749.png)

![(Z)-ethyl 4-(((4-fluorophenyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2428752.png)


